4-phenoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
4-PHENOXY-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of phenoxy, piperidinyl, pyridazinyl, and sulfonamide groups. This compound is of interest due to its potential pharmacological properties and its structural complexity, which makes it a valuable subject for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-PHENOXY-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the pyridazinyl and piperidinyl rings, followed by the introduction of the phenoxy and sulfonamide groups. The general synthetic route can be summarized as follows:
Formation of the Pyridazinyl Ring: The pyridazinyl ring can be synthesized through the cyclization of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated pyridazine.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through an etherification reaction, where a phenol derivative reacts with a halogenated aromatic compound in the presence of a base.
Formation of the Sulfonamide Group: The sulfonamide group can be formed by reacting a sulfonyl chloride with an amine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
4-PHENOXY-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones under oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenated compounds, organometallic reagents, and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinones, while reduction of nitro groups can yield amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-PHENOXY-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, it may interact with DNA or proteins in cancer cells, leading to cell death or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-PHENOXY-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE: shares structural similarities with other pyridazinone derivatives, such as:
Uniqueness
The uniqueness of 4-PHENOXY-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE lies in its combination of multiple pharmacophores within a single molecule, which may result in synergistic effects and enhanced biological activity . This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C27H26N4O3S |
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Molecular Weight |
486.6 g/mol |
IUPAC Name |
4-phenoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C27H26N4O3S/c32-35(33,25-14-12-24(13-15-25)34-23-10-3-1-4-11-23)30-22-9-7-8-21(20-22)26-16-17-27(29-28-26)31-18-5-2-6-19-31/h1,3-4,7-17,20,30H,2,5-6,18-19H2 |
InChI Key |
NOSHRQLYKJJMNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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